(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid
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Overview
Description
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid is an organic compound with a unique structure that includes a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid typically involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by further functionalization to introduce the propanoic acid group . The hydrogenation process often employs nickel catalysts under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity and influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid.
1,2,3,4-Tetrahydroisoquinoline: Another compound with a similar tetrahydronaphthalene structure but different functional groups and applications.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,14,15)/t9-,11?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIFKRHNGVRWFH-BFHBGLAWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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